molecular formula C4H7ClN4O B564629 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt CAS No. 1246816-45-4

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

Cat. No. B564629
M. Wt: 165.555
InChI Key: MXCUYSMIELHIQL-UJQHOCGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a biochemical used for proteomics research . It is a labelled metabolite of Temozolomide, a medication used for the treatment of some brain tumors .


Molecular Structure Analysis

The molecular formula of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is C2(13-C)H6N2(15-N)O. HCl . The molecular weight is 165.556 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt are not available, it’s known that 5-Amino-4-imidazolecarboxamide hydrochloride exhibits corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .

Scientific Research Applications

AMPK Activation and Its Implications

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely known for its role as a pharmacological activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Initially, AICAr's effects were attributed mainly to AMPK activation, influencing various cellular processes including metabolism, exercise response, and cancer pathogenesis. However, recent studies have highlighted that AICAr exhibits significant AMPK-independent effects as well. This nuanced understanding calls for careful interpretation of research using AICAr, especially in studies related to AMPK signaling pathways (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including 5-Aminoimidazole-4-carboxamide, have been investigated for their potential antitumor properties. Research has reviewed various bis(2-chloroethyl)amino derivatives of imidazole, highlighting compounds that have advanced through preclinical testing stages. These structures are of interest both for developing new antitumor drugs and for synthesizing compounds with diverse biological activities (Iradyan et al., 2009).

DNA Interaction and Pharmaceutical Applications

Studies on Hoechst 33258 and its analogues, which share structural similarities with imidazole derivatives, have provided insights into their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property has been leveraged in various biological and pharmacological applications, from fluorescent DNA staining in cell biology to potential uses as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design (Issar & Kakkar, 2013).

Metallacrowns and Host-Guest Chemistry

Research on copper(II) metallacrowns with aminohydroxamates has delved into their thermodynamics of self-assembly and their ability to act as hosts for anions and cations. This area highlights the intricate balance between metal coordinating moieties and ligand dimensions in designing metallacrowns with desired stability and guest-binding properties. These findings underscore the potential of metallacrowns in developing new materials and catalysts with specific host-guest interactions (Tegoni & Remelli, 2012).

properties

IUPAC Name

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUYSMIELHIQL-UJQHOCGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747003
Record name 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

CAS RN

1246816-45-4
Record name 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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